molecular formula C15H14N2 B3006159 1-(1-Phenylethyl)benzimidazole CAS No. 40853-32-5

1-(1-Phenylethyl)benzimidazole

Cat. No.: B3006159
CAS No.: 40853-32-5
M. Wt: 222.291
InChI Key: AYYHFRJNEMYJKT-UHFFFAOYSA-N
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Description

1-(1-Phenylethyl)benzimidazole is a heterocyclic aromatic compound that features a benzimidazole core substituted with a phenylethyl group. Benzimidazole derivatives are known for their broad spectrum of biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Phenylethyl)benzimidazole can be synthesized through the condensation of o-phenylenediamine with phenylacetic acid under acidic conditions. The reaction typically involves heating the mixture in the presence of a catalyst such as polyphosphoric acid or sulfuric acid. The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the benzimidazole ring.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent extraction and recrystallization are commonly employed for purification.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Phenylethyl)benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of benzimidazole derivatives with oxidized side chains.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of any nitro or carbonyl groups present.

    Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, particularly at the nitrogen atoms. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

  • Oxidized benzimidazole derivatives.
  • Reduced benzimidazole derivatives.
  • Substituted benzimidazole compounds with various functional groups.

Scientific Research Applications

1-(1-Phenylethyl)benzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Studied for its potential antimicrobial and antiparasitic activities.

    Medicine: Investigated for its anticancer properties and potential use in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 2-Phenylbenzimidazole
  • 1-Methylbenzimidazole
  • 1-(2-Phenylethyl)benzimidazole

Comparison: 1-(1-Phenylethyl)benzimidazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to 2-Phenylbenzimidazole, it has a different substitution position, leading to variations in its interaction with biological targets. 1-Methylbenzimidazole lacks the phenylethyl group, resulting in different pharmacological properties. 1-(2-Phenylethyl)benzimidazole has a similar structure but with a different position of the phenylethyl group, affecting its overall activity and reactivity.

Properties

IUPAC Name

1-(1-phenylethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2/c1-12(13-7-3-2-4-8-13)17-11-16-14-9-5-6-10-15(14)17/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYHFRJNEMYJKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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